

Spectroscopic Characterization of Methyl 5-bromopyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 5-bromopyridine-2-carboxylate*

Cat. No.: *B1661943*

[Get Quote](#)

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a detailed spectroscopic characterization of **Methyl 5-bromopyridine-2-carboxylate** and compares its spectral data with those of structurally related alternatives.

Methyl 5-bromopyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its unambiguous characterization is crucial for ensuring the quality and efficacy of final products. This guide presents a comprehensive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside a comparison with Methyl 6-bromopyridine-2-carboxylate, Methyl 5-chloropyridine-2-carboxylate, and the parent compound, Methyl pyridine-2-carboxylate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 5-bromopyridine-2-carboxylate** and its analogues, allowing for a direct comparison of the influence of the substituent and its position on the spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H-3	H-4	H-6	-OCH ₃	Solvent
Methyl 5-bromopyridin-2- carboxylate	8.28 (dd)	8.00 (d)	8.86 (d)	3.89 (s)	DMSO-d ₆
Methyl 6-bromopyridin-2- carboxylate	7.93 (d)	7.84 (t)	-	3.96 (s)	CDCl ₃
Methyl 5-chloropyridin-2- carboxylate	8.15 (d)	7.95 (dd)	8.68 (d)	3.98 (s)	CDCl ₃
Methyl pyridine-2- carboxylate	8.11 (d)	7.91 (t)	8.70 (d)	3.97 (s)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-2	C-3	C-4	C-5	C-6	-OCH ₃	C=O	Solvent
Methyl 5- bromop yridine- 2- carboxy late	147.9	128.5	141.5	121.9	152.1	53.2	164.5	CDCl ₃
Methyl 6- bromop yridine- 2- carboxy late	147.2	128.0	140.2	123.1	143.8	53.0	164.1	CDCl ₃
Methyl 5- chlorop yridine- 2- carboxy late	147.1	128.2	139.0	133.5	150.1	53.1	164.3	CDCl ₃
Methyl pyridine -2- carboxy late	148.0	125.1	137.0	126.8	149.9	52.8	165.7	CDCl ₃

Table 3: FT-IR Spectroscopic Data (Selected Absorption Bands in cm⁻¹)

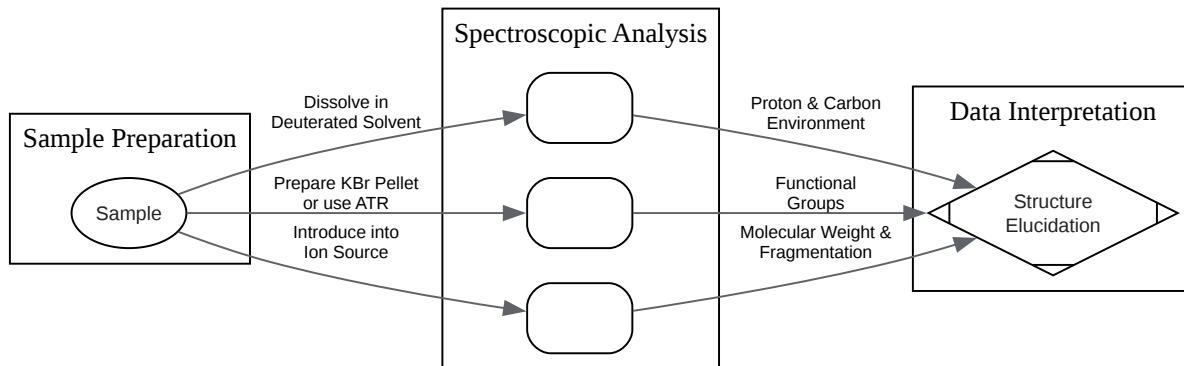
Compound	C=O Stretch	C=C, C=N Stretch	C-O Stretch	C-Br/Cl Stretch
Methyl 5-bromopyridine-2-carboxylate	~1725	~1580, 1550	~1250	~670
Methyl 6-bromopyridine-2-carboxylate	~1730	~1575, 1545	~1245	~660
Methyl 5-chloropyridine-2-carboxylate	~1728	~1585, 1555	~1255	~780
Methyl pyridine-2-carboxylate	1732	1589, 1572	1254	-

Table 4: Mass Spectrometry Data (m/z)

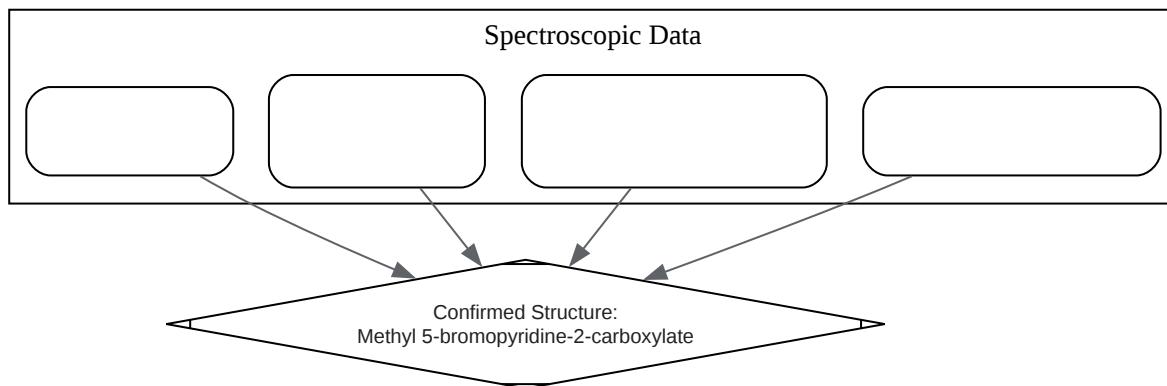
Compound	Molecular Ion [M] ⁺	Key Fragments
Methyl 5-bromopyridine-2-carboxylate	215/217 (1:1)	184/186 ([M-OCH ₃] ⁺), 156/158 ([M-COOCH ₃] ⁺)
Methyl 6-bromopyridine-2-carboxylate	215/217 (1:1)	184/186 ([M-OCH ₃] ⁺), 156/158 ([M-COOCH ₃] ⁺)
Methyl 5-chloropyridine-2-carboxylate	171/173 (3:1)	140/142 ([M-OCH ₃] ⁺), 112/114 ([M-COOCH ₃] ⁺)
Methyl pyridine-2-carboxylate	137	106 ([M-OCH ₃] ⁺), 78 ([M-COOCH ₃] ⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.


Proton (^1H) and Carbon- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm). The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly onto the ATR crystal. The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$, and the background spectrum of air (or the empty ATR crystal) is subtracted.


Mass Spectrometry (MS) Mass spectra are typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged ions and fragment ions are separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow and Structural Confirmation

The following diagrams illustrate the workflow of the spectroscopic characterization process and the logical relationship of how the combined data confirms the structure of **Methyl 5-bromopyridine-2-carboxylate**.

[Click to download full resolution via product page](#)

Spectroscopic characterization workflow.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 5-bromopyridine-2-carboxylate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1661943#spectroscopic-characterization-of-methyl-5-bromopyridine-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com